molecular formula C17H22N2O B1606032 N-(Adamantan-1-yl)-4-aminobenzamide CAS No. 68835-57-4

N-(Adamantan-1-yl)-4-aminobenzamide

Cat. No. B1606032
CAS RN: 68835-57-4
M. Wt: 270.37 g/mol
InChI Key: GMLISZLBSUORER-UHFFFAOYSA-N
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Description

“N-(Adamantan-1-yl)-4-aminobenzamide” is a chemical compound with the molecular formula C17H21NO . It is also known as “Aminosupersilane” and is used as a reagent in cross-electrophile coupling reactions .


Synthesis Analysis

The synthesis of “N-(Adamantan-1-yl)-4-aminobenzamide” involves reacting amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . This process leads to significant increases in yields and a reduction in reaction times .


Molecular Structure Analysis

The molecular structure of “N-(Adamantan-1-yl)-4-aminobenzamide” has been confirmed through various analytical methods such as nuclear magnetic resonance, infra-red, and mass spectral data .


Chemical Reactions Analysis

“N-(Adamantan-1-yl)-4-aminobenzamide” is synthesized via a nucleophilic addition/substitution reaction . The use of microwave irradiation in this process leads to significant increases in yields and a reduction in reaction times .


Physical And Chemical Properties Analysis

“N-(Adamantan-1-yl)-4-aminobenzamide” is a compound with a molecular weight of 255.35 g/mol . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Application 1: Anti-Dengue Virus Activity

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : N-(Adamantan-1-yl)-4-aminobenzamide and its derivatives have been studied for their potential as inhibitors of the dengue virus (DENV). This research is of great importance due to the increasing incidence of dengue fever, a major public health concern in many tropical and subtropical regions .
  • Methods of Application or Experimental Procedures : The compound was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . The use of microwave irradiation led to significant increases in yields and a reduction in reaction times .
  • Results or Outcomes : The compound showed significant anti-DENV serotype 2 activity (IC50 = 22.2 µM and 42.8 µM) and low cytotoxicity (CC50 < 100 µM) . Possible mechanisms of action are also proposed, which are based on the biological results and molecular docking studies .

Application 2: Synthesis of Unsaturated Adamantane Derivatives

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : N-(Adamantan-1-yl)-4-aminobenzamide and its derivatives are used in the synthesis of unsaturated adamantane derivatives . These compounds are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds .
  • Methods of Application or Experimental Procedures : The synthesis of unsaturated adamantane derivatives involves various methods, including the dehydrogenation of adamantane itself, oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .
  • Results or Outcomes : The synthesis of unsaturated adamantane derivatives has led to the creation of new materials based on natural and synthetic nanodiamonds .

Application 3: Synthesis of Adamantane Derivatives

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : N-(Adamantan-1-yl)-4-aminobenzamide and its derivatives are used in the synthesis of adamantane derivatives . These compounds are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds .
  • Methods of Application or Experimental Procedures : The synthesis of adamantane derivatives involves various methods, including the dehydrogenation of adamantane itself, oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .
  • Results or Outcomes : The synthesis of adamantane derivatives has led to the creation of new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

N-(1-adamantyl)-4-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLISZLBSUORER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218939
Record name N-(Adamantan-1-yl)-4-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(Adamantan-1-yl)-4-aminobenzamide

CAS RN

68835-57-4
Record name N-(Adamantan-1-yl)-4-aminobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068835574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Adamantan-1-yl)-4-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Shakeri - 2017 - uwspace.uwaterloo.ca
Alzheimer’s disease (AD) is a complex, multifactorial, and rapidly neurodegenerative disorder characterized by cognitive impairment and progressive dementia. Its pathology was first …
Number of citations: 1 uwspace.uwaterloo.ca

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